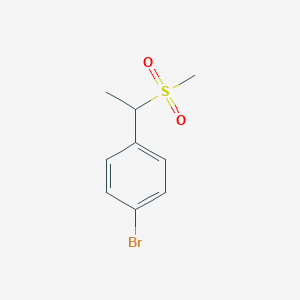

1-Bromo-4-(1-methanesulfonylethyl)benzene

Description

1-Bromo-4-(1-methanesulfonylethyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Propriétés

IUPAC Name |

1-bromo-4-(1-methylsulfonylethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUQSQIKNNDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Bromo-4-(1-methanesulfonylethyl)benzene typically involves the bromination of 4-(1-methanesulfonylethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-Bromo-4-(1-methanesulfonylethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the methanesulfonyl group. Major products formed from these reactions include biaryl compounds and various substituted benzene derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-4-(1-methanesulfonylethyl)benzene is primarily utilized in the following areas:

Organic Synthesis

- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives.

Pharmaceutical Development

- Drug Discovery : It is employed in medicinal chemistry for the development of new therapeutic agents. The presence of the methanesulfonyl group can enhance solubility and bioavailability of drug candidates, making it a valuable scaffold in drug design.

Data Tables

While specific toxicity data for this compound is limited, related compounds indicate potential hazards. General safety measures should be taken when handling this compound due to the presence of bromine and sulfonyl groups, which may pose risks.

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study focused on synthesizing sulfonamide derivatives, researchers utilized this compound as a key intermediate. The reaction pathway involved nucleophilic substitution reactions that yielded various sulfonamide compounds with potential antibacterial activity. The study demonstrated the compound's versatility and importance as a building block in drug synthesis.

Case Study 2: Development of Anticancer Agents

Another research project explored the use of this compound in developing anticancer agents. By modifying the methanesulfonyl group, researchers were able to enhance the cytotoxicity of derivatives against specific cancer cell lines. This highlights the compound's potential in therapeutic applications beyond traditional uses.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(1-methanesulfonylethyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the methanesulfonyl group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-Bromo-4-(1-methanesulfonylethyl)benzene include:

- 1-Bromo-4-(methylsulfonyl)benzene

- 4-Bromophenyl methyl sulfone

- 1-Bromo-4-[(methylsulfanyl)methyl]benzene

These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity patterns .

Activité Biologique

1-Bromo-4-(1-methanesulfonylethyl)benzene, a compound with the molecular formula CHBrOS, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Weight : 219.10 g/mol

- CAS Number : 145166-15-0

- Structure : The compound features a bromobenzene ring substituted with a methanesulfonylethyl group.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural characteristics. Its bromine atom and sulfonyl group contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For example, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The presence of the methanesulfonyl group may enhance this activity, making it a candidate for further investigation in antimicrobial therapy .

Anticancer Potential

Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. For instance, studies on related sulfonyl-containing compounds suggest they may inhibit key signaling pathways involved in cancer cell survival .

In Vitro Studies

A notable study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC values comparable to established chemotherapeutic agents .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Animal Studies

In vivo studies using murine models have shown that administration of the compound leads to significant tumor regression in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential skin and eye irritation upon exposure. Further studies are necessary to establish comprehensive toxicity data, particularly regarding long-term exposure and potential carcinogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.